molecular formula C9H18O4 B2681231 4-(Trimethoxymethyl)oxane CAS No. 1822678-65-8

4-(Trimethoxymethyl)oxane

Cat. No.: B2681231
CAS No.: 1822678-65-8
M. Wt: 190.239
InChI Key: KIUXMKKSPICIKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethoxymethyl)oxane typically involves the reaction of tetrahydropyran with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:

Tetrahydropyran+Trimethyl orthoformateAcid catalystThis compound\text{Tetrahydropyran} + \text{Trimethyl orthoformate} \xrightarrow{\text{Acid catalyst}} \text{this compound} Tetrahydropyran+Trimethyl orthoformateAcid catalyst​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethoxymethyl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trimethoxymethyl)oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Trimethoxymethyl)oxane involves its interaction with various molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. The compound can form stable intermediates, facilitating the formation of desired products in synthetic reactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran (Oxane): The parent compound of 4-(Trimethoxymethyl)oxane, characterized by a six-membered ring with one oxygen atom.

    2-Tetrahydropyranyl (THP) Ethers: Commonly used as protecting groups for alcohols in organic synthesis.

    Trimethoxysilane: Another compound with three methoxy groups, used in different applications.

Uniqueness

This compound is unique due to the presence of three methoxy groups attached to the methyl group, which significantly enhances its chemical reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-(trimethoxymethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-10-9(11-2,12-3)8-4-6-13-7-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUXMKKSPICIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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